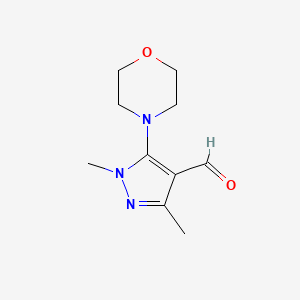

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYDVSXDKNQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CCOCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380126 | |

| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26990-69-2 | |

| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Ring

The core pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their synthetic equivalents. This step is crucial as it establishes the heterocyclic framework necessary for subsequent functionalization.

- Reaction Conditions: The cyclocondensation is carried out under acidic or basic conditions, depending on the substrates and desired selectivity.

- Mechanism: The hydrazine derivative reacts with the 1,3-dicarbonyl compound to form a five-membered pyrazole ring through nucleophilic attack and ring closure.

This method is well-established and forms the foundation for synthesizing various substituted pyrazoles, including 1,3-dimethyl derivatives.

Introduction of the Morpholino Group

The morpholino substituent at the 5-position of the pyrazole ring is introduced via nucleophilic substitution reactions.

- Substitution Reaction: A suitable leaving group (such as a halogen or a tosylate) on the pyrazole ring is replaced by the morpholino group.

- Reagents and Conditions: The reaction typically involves morpholine as the nucleophile under conditions that favor substitution, such as heating in polar aprotic solvents or using catalysts to enhance reactivity.

- Outcome: This step yields 5-morpholino-substituted pyrazole derivatives, which are key intermediates for further functionalization.

Aldehyde Functional Group Formation

The aldehyde group at the 4-position of the pyrazole ring is introduced by oxidation of a methyl group or by direct formylation methods.

- Oxidation of Methyl Group: The methyl substituent on the pyrazole ring is oxidized to an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Direct Formylation: Alternatively, formylation can be achieved by reaction with reagents like phosphoryl trichloride (POCl3) in the presence of dimethylformamide (DMF), which acts as a formylating agent.

- Example Procedure: For related pyrazole aldehydes, a cold solution of DMF is treated dropwise with phosphoryl trichloride, followed by addition of the pyrazole precursor and heating to promote formylation. The product is then isolated by extraction and recrystallization.

Industrial and Laboratory Scale Synthesis

Industrial synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde generally follows the above steps but is optimized for scale, yield, and purity.

- Catalytic Systems: Advanced catalysts and continuous flow reactors are employed to improve reaction efficiency and scalability.

- Purification: Recrystallization from alcohol-water mixtures (e.g., methanol/water or ethanol/water) is commonly used to obtain high-purity products.

- Yield Optimization: Reaction parameters such as temperature, solvent composition, and reagent stoichiometry are carefully controlled to maximize yield and minimize impurities.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1. Pyrazole ring formation | Cyclocondensation | Hydrazine derivative + 1,3-dicarbonyl compound; acidic/basic medium | 1,3-Dimethylpyrazole core |

| 2. Morpholino group introduction | Nucleophilic substitution | Morpholine; leaving group on pyrazole; heating or catalysis | 5-Morpholino-substituted pyrazole |

| 3. Aldehyde group formation | Oxidation or formylation | KMnO4, CrO3 (oxidation) or POCl3/DMF (formylation) | 4-Carbaldehyde functional group on pyrazole |

| 4. Purification | Recrystallization | Alcohol-water mixtures (methanol/water, ethanol/water) | High purity this compound |

Research Findings and Notes

- The cyclocondensation step is highly versatile and can be adapted to various hydrazine and diketone derivatives to yield substituted pyrazoles with different functional groups.

- Morpholino substitution is generally efficient when the pyrazole ring bears a good leaving group; reaction conditions must be optimized to avoid side reactions.

- Formylation via POCl3/DMF is a classical and reliable method for introducing aldehyde groups on heterocycles, including pyrazoles, with good regioselectivity.

- Industrial processes emphasize continuous flow techniques and catalytic improvements to enhance throughput and reduce waste.

- Purification by recrystallization from mixed solvents ensures removal of side products and unreacted starting materials, critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation: 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carboxylic acid.

Reduction: 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The carbaldehyde group in the target compound enables electrophilic reactivity, making it suitable for condensation or nucleophilic addition reactions. In contrast, the amine analog (568577-87-7) has nucleophilic properties due to its NH₂ group . Fipronil’s nitrile and sulfinyl groups confer insecticidal activity, a feature absent in the morpholino-containing target compound .

Substituent Effects: The morpholino group in the target compound enhances polarity and solubility in polar solvents compared to aryl-substituted analogs (e.g., Compound 1 in ). Aryl substituents (e.g., 4-fluorophenyl in Compound 1 ) may increase hydrophobicity and influence crystal packing, as evidenced by crystallographic studies using SHELX .

Applications :

- The target compound’s primary use in synthesis contrasts with fipronil’s role as a pesticide and Compound 1’s application in structural research .

Research and Industrial Relevance

- ORTEP-3 could further visualize its molecular geometry.

- Demand Trends : Higher annual sales of the target compound (261 bottles) versus its amine analog (82 bottles) indicate its broader utility in synthetic workflows .

Biological Activity

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde (CAS Number: 26990-69-2) is a pyrazole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structural features, including a morpholino group and an aldehyde functional group, which contribute to its potential as a therapeutic agent.

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.24 g/mol

- InChI Key : LWYDVSXDKNQUNB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It functions as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism has implications for its use in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have shown promising results, with some compounds displaying MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical mediators in inflammatory responses . This activity positions it as a potential candidate for treating inflammatory diseases.

Anticancer Potential

The anticancer effects of pyrazole derivatives are well-documented. In particular, this compound has been evaluated in various cancer cell lines, showing cytotoxic effects that suggest it may disrupt cancer cell proliferation through apoptosis induction . The combination of this compound with other chemotherapeutic agents has also been explored for synergistic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Lacks morpholino group | Moderate antimicrobial activity |

| 3,5-Dimethyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carbaldehyde | Additional ethyl group linking morpholino | Enhanced anticancer properties |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Chlorine substitution | Notable antifungal activity |

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, confirming the potential of this compound in combating infections .

- Cytotoxicity in Cancer Cells : In vitro experiments conducted on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation effectively when used alone or in combination with doxorubicin .

Q & A

Q. What are the most reliable synthetic routes for preparing 1,3-dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the pyrazole 5-position with morpholine (via a base like K₂CO₃) is a common approach, as seen in analogous pyrazole-4-carbaldehyde syntheses . The Vilsmeier-Haack reaction is another route, where DMF acts as a formylating agent under acidic conditions . Yield optimization requires careful control of temperature, solvent polarity, and catalyst/base selection. For instance, prolonged reaction times in polar aprotic solvents (e.g., DMF) may improve substitution efficiency but risk side reactions like over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing pyrazole-4-carbaldehyde derivatives, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aldehyde proton resonance (δ ~9.5–10.5 ppm). Discrepancies in splitting patterns may arise from tautomerism; variable-temperature NMR can resolve this .

- IR : The aldehyde C=O stretch (~1700 cm⁻¹) and morpholino C-O-C stretches (~1100 cm⁻¹) are diagnostic .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Q. How does the morpholino substituent influence the compound’s reactivity in downstream applications?

Methodological Answer: The morpholino group enhances solubility in polar solvents and stabilizes intermediates via electron donation. Its steric bulk may hinder nucleophilic attacks at the pyrazole 4-position, directing reactivity toward the aldehyde group. Comparative studies of morpholino vs. smaller substituents (e.g., methyl) show differences in cyclization rates during heterocycle formation .

Advanced Research Questions

Q. How can crystallographic disorder in pyrazole-4-carbaldehyde derivatives be addressed during refinement?

Methodological Answer: Disorder in the morpholino ring or aldehyde group is common. Using the SHELXL program (via the PART command) allows modeling partial occupancy sites. Constraints (e.g., DFIX, FLAT) stabilize refinement, while ORTEP-3 visualizes disorder for manual adjustments . For example, in 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, torsional restraints improved the final R-factor .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-4-carbaldehyde derivatives?

Methodological Answer: Contradictions often arise from unoptimized conditions. A systematic approach includes:

- DoE (Design of Experiments) : Varying temperature, solvent, and catalyst/base ratios to identify critical factors .

- In situ monitoring : Using HPLC or TLC to detect intermediates (e.g., enolates in Vilsmeier-Haack reactions) .

- Reproducibility checks : Ensuring moisture control (critical for aldehydes) and verifying reagent purity, as impurities in K₂CO₃ can reduce nucleophilic substitution efficiency .

Q. How do computational methods (e.g., DFT) aid in predicting regioselectivity for pyrazole-4-carbaldehyde reactions?

Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA ) map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO is often the primary electrophilic center, while the pyrazole N-atoms act as nucleophiles. Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid validated computational predictions against experimental XRD data .

Q. What are the challenges in synthesizing fused heterocycles from pyrazole-4-carbaldehydes, and how are they mitigated?

Methodological Answer: Aldehyde group reactivity can lead to side reactions (e.g., over-condensation). Strategies include:

- Protecting groups : Temporarily blocking the aldehyde (e.g., as an acetal) before heterocyclization .

- Microwave-assisted synthesis : Accelerating reaction rates to favor desired products, as shown in pyrazolo[3,4-c]pyrazole synthesis .

- Catalytic systems : Pd(PPh₃)₄ or iodine-mediated coupling improves regiocontrol in fused systems .

Data Analysis & Experimental Design

Q. How should researchers handle conflicting XRD data for pyrazole-4-carbaldehyde derivatives in published studies?

Methodological Answer: Cross-validate data using:

- CIF checks : Verify symmetry operations and hydrogen-bonding networks against the Cambridge Structural Database .

- Twinned crystals : Use SHELXL ’s TWIN command for refinement, as applied in high-throughput phasing of morpholino-containing compounds .

- Independent refinement : Re-process raw data with multiple software (e.g., Olex2 vs. SHELXPRO ) to identify systematic errors .

Q. What methodologies optimize the synthesis of enantiomerically pure pyrazole-4-carbaldehyde derivatives?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. For example, ultrasound-assisted synthesis reduces racemization by shortening reaction times, as demonstrated for pyrazolone derivatives .

Advanced Applications

Q. How can pyrazole-4-carbaldehydes be utilized in the design of bioactive heterocycles?

Methodological Answer: The aldehyde group serves as a key electrophile in:

- Schiff base formation : For antimicrobial agents, as seen in (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime derivatives .

- Multicomponent reactions : Building polycyclic systems (e.g., thieno[2,3-c]pyrazoles) via Knoevenagel condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.